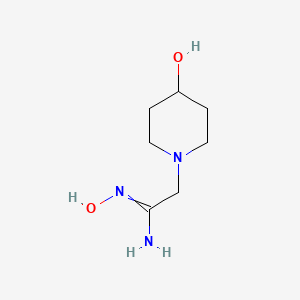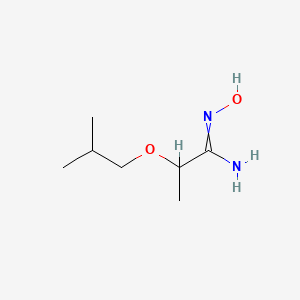![molecular formula C9H9F2NO2 B11723652 (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring
Industrial Production Methods
Industrial production of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. . The subsequent steps in the synthesis are carried out under carefully controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine include other difluoromethoxy-substituted phenyl derivatives and hydroxylamine-containing compounds. Examples include:
- (E)-N-{1-[3-(Trifluoromethoxy)phenyl]ethylidene}hydroxylamine
- (E)-N-{1-[3-(Methoxy)phenyl]ethylidene}hydroxylamine
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the compound. This group can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(NZ)-N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-3-2-4-8(5-7)14-9(10)11/h2-5,9,13H,1H3/b12-6- |
InChI Key |
UESLLYFSTNLUAZ-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)OC(F)F |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)









